N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a propanoyl group at position 1, a furan-2-yl moiety at position 5, and a methanesulfonamide-functionalized phenyl ring at position 3.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-8-5-9-24-16)11-14(18-20)12-6-4-7-13(10-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKYSDRFGTXPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is added through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The incorporation of the furan and pyrazole moieties may enhance this activity, making the compound a candidate for further studies in antimicrobial efficacy against resistant strains.
- Anti-inflammatory Effects : Pyrazole derivatives have been documented to possess anti-inflammatory properties. Investigating the compound's ability to modulate inflammatory pathways could lead to new therapeutic agents for conditions like arthritis.
- Anticancer Potential : The unique structure may allow interactions with specific cellular targets involved in cancer proliferation. Preliminary studies could focus on its cytotoxic effects against various cancer cell lines.
Synthetic Methodologies
The synthesis of N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves several steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors like furan derivatives and phenyl hydrazine under controlled conditions.
- Acylation Reaction : Introducing the propanoyl group through acylation reactions to form the desired intermediate.
- Sulfonamide Formation : Finally, coupling the intermediate with methanesulfonamide to yield the final product.
Each synthetic step requires optimization to ensure high yields and purity.
Conclusion and Future Directions
This compound presents an intriguing opportunity for research in medicinal chemistry due to its complex structure and potential biological activities. Future studies should focus on:
- Detailed pharmacological evaluations to elucidate mechanisms of action.
- Exploration of structure–activity relationships to optimize efficacy.
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrazoline Derivatives
Impact of Substituents on Pharmacological Properties
Acyl Groups (Propanoyl vs. Benzoyl/Isobutyryl): Propanoyl (target compound) offers a balance between metabolic stability and steric bulk, whereas benzoyl () may enhance target affinity through aromatic stacking .
Aryl Moieties (Furan vs. Methoxyphenyl/Methylphenyl) :
- Furan-2-yl (target compound) provides a planar heterocycle for π-π interactions, while 2-methoxyphenyl () improves aqueous solubility via polar methoxy groups . 2-Methylphenyl () enhances lipophilicity, favoring blood-brain barrier penetration .
Sulfonamide Position and Electronics :
- Methanesulfonamide in the target compound and derivatives enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase in ) .
Biological Activity
N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure integrates various functional groups, including furan and pyrazole moieties, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 342.47 g/mol |
| CAS Number | 1795298-16-6 |
The presence of the furan ring contributes to its reactivity, while the sulfonamide group is often associated with antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzofuran-pyrazole derivatives have shown promising results against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, demonstrating broad-spectrum activity against pathogens such as E. coli and Staphylococcus aureus .
Antioxidant Properties
The antioxidant potential of this compound can be inferred from studies on related compounds, which showed DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the compound may effectively neutralize free radicals, contributing to its therapeutic potential.
Anti-inflammatory Effects
The anti-inflammatory activity of similar pyrazole derivatives has been evaluated through HRBC membrane stabilization assays, revealing stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound could possess significant anti-inflammatory properties.
The mechanism of action for this compound is not fully elucidated; however, it is likely to involve interactions with various cellular targets. The furan and pyrazole rings may facilitate π–π stacking interactions with biological macromolecules, while the sulfonamide group could engage in hydrogen bonding with enzymes or receptors . Such interactions may modulate enzyme activity or receptor signaling pathways, contributing to its biological effects.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazole-based compounds:
- Study on Antimicrobial Activity : A study synthesized several benzofuran-pyrazole derivatives and evaluated their antimicrobial activities against various strains. The most potent compounds exhibited MIC values comparable to established antibiotics .
- Antioxidant Evaluation : In another study focusing on antioxidant properties, compounds were tested using DPPH assays, revealing high scavenging activity indicative of their potential as antioxidant agents .
- Anti-inflammatory Assessment : Research assessing anti-inflammatory effects demonstrated significant HRBC membrane stabilization by selected pyrazole derivatives, suggesting a pathway for developing anti-inflammatory drugs .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl precursors. For example:
- Step 1 : React a furan-substituted enone with phenylhydrazine to form the pyrazoline core via 1,3-dipolar cycloaddition .
- Step 2 : Introduce the methanesulfonamide group via nucleophilic substitution or coupling reactions at the phenyl ring.
Crystallographic studies of analogous pyrazolines (e.g., ) confirm that steric and electronic effects of substituents (e.g., furan, propanoyl) require precise temperature control (80–100°C) and anhydrous conditions to avoid side reactions .
Advanced: How can computational reaction path search methods optimize synthesis yield and selectivity?
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. For instance:
- ICReDD’s approach ( ) combines computation with experimental data to narrow down optimal conditions (solvent, catalyst, temperature).
- Key parameters : Activation energy barriers for cyclocondensation (~25–35 kcal/mol) and sulfonamide coupling (~15–20 kcal/mol) can guide solvent selection (e.g., DMF vs. THF) and catalyst use (e.g., Pd(OAc)₂) .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
- X-ray crystallography : Provides unambiguous confirmation of the pyrazoline ring geometry (dihedral angles: 5–15° between furan and phenyl planes) and sulfonamide orientation (e.g., S–N bond length: ~1.62 Å) .
- NMR : Key signals include:
Advanced: How can researchers resolve contradictions in NMR and X-ray data for this compound?
Contradictions often arise from dynamic effects (e.g., rotamers of the propanoyl group) or crystal packing forces altering bond angles.
- Multi-technique validation : Compare X-ray data (static structure) with variable-temperature NMR to identify conformational flexibility .
- DFT-assisted analysis : Calculate NMR chemical shifts for different conformers and match with experimental data (RMSD < 0.5 ppm indicates reliability) .
Basic: How should biological activity assays be designed for this compound?
- Target selection : Prioritize enzymes or receptors with known interactions with pyrazolines (e.g., cyclooxygenase-2, kinase inhibitors) .
- Assay conditions : Use cell-free systems (e.g., ELISA) to measure IC₅₀ values, followed by cell-based assays (e.g., MTT for cytotoxicity) at concentrations of 1–100 µM .
Advanced: What structure-activity relationship (SAR) insights can be derived from crystallographic data?
- Furan moiety : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), as seen in analogs with ΔG binding ≈ -9.5 kcal/mol .
- Methanesulfonamide group : Improves solubility and hydrogen bonding (e.g., with Arg120 in COX-2), but bulky substituents reduce bioavailability (logP > 3.5) .
Basic: What are common pitfalls in scaling up synthesis for this compound?
- Byproduct formation : Over-reaction at the pyrazole N1 position (e.g., dimerization) due to excess propanoyl chloride. Mitigate via slow reagent addition and in-situ monitoring (HPLC) .
- Purification challenges : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product (>95% purity) .
Advanced: How can reactor design principles (CRDC RDF2050112) improve process efficiency?
- Continuous flow reactors : Reduce reaction time from 24h (batch) to 2–4h by enhancing heat/mass transfer .
- Membrane separation : Apply nanofiltration (MWCO 500 Da) to remove unreacted hydrazine derivatives, achieving >90% yield .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Solid state : Stable at -20°C (desiccated) for >6 months. Degradation occurs above 40°C (TGA shows onset at 120°C) .
- Solution phase : Avoid aqueous buffers (pH < 5 hydrolyzes the sulfonamide group). Use DMSO or DMF for long-term storage .
Advanced: How can contradictory biological efficacy data across studies be reconciled?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ values vary by 10-fold between HEK293 (IC₅₀ = 5 µM) and HeLa cells (IC₅₀ = 50 µM) due to transporter expression differences .
- Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) using affinity chromatography and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
